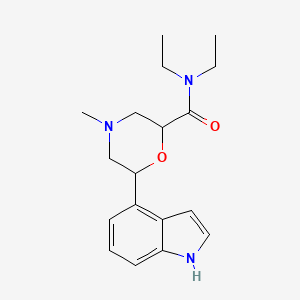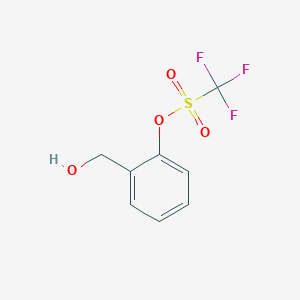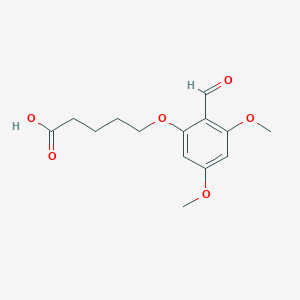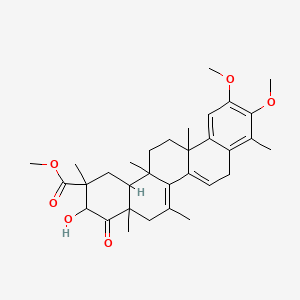![molecular formula C12H7N5O8 B14304488 2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine CAS No. 114107-32-3](/img/structure/B14304488.png)
2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine is a complex organic compound characterized by the presence of multiple nitro groups attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine typically involves the nitration of biphenyl derivatives. The process begins with the preparation of the biphenyl core, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which act as nitrating agents. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective nitration of the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
化学反应分析
Types of Reactions
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of polyamines.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of the biphenyl structure, which can be further utilized in different applications.
科学研究应用
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of high-energy materials and explosives due to its high nitrogen content.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, leading to various biochemical effects. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 2,2’,4,4’-Tetranitro-1,1’-biphenyl
- 1,1-diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole
- 4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole
Uniqueness
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine is unique due to its specific arrangement of nitro groups, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable for specialized applications in high-energy materials and advanced chemical synthesis.
属性
CAS 编号 |
114107-32-3 |
|---|---|
分子式 |
C12H7N5O8 |
分子量 |
349.21 g/mol |
IUPAC 名称 |
2-(2,4-dinitrophenyl)-4,6-dinitroaniline |
InChI |
InChI=1S/C12H7N5O8/c13-12-9(3-7(15(20)21)5-11(12)17(24)25)8-2-1-6(14(18)19)4-10(8)16(22)23/h1-5H,13H2 |
InChI 键 |
DLCMIRSLGNGRFT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14304413.png)
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)

![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)


![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)


